molecular formula C17H19NO4 B5405592 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid

1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B5405592
M. Wt: 301.34 g/mol
InChI Key: KENSBLMFPJTGOT-UHFFFAOYSA-N
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Description

1-[(6-Methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid is a sophisticated heterocyclic compound designed for advanced chemical and pharmacological research. This molecule integrates a 6-methylbenzofuran moiety, a privileged structure in medicinal chemistry, with a piperidine-4-carboxylic acid scaffold via an acetyl linker. The benzofuran ring system is known for its prevalence in biologically active compounds and pharmaceuticals, while the piperidine carboxylic acid component provides a versatile handle for further synthetic modification, making this reagent a valuable building block in drug discovery programs. Main Applications & Research Value: This compound is primarily intended for use as a key intermediate in the synthesis of more complex molecules. Its structure suggests potential application in the development of ligands for central nervous system (CNS) targets, enzymes, and various receptors. Researchers can utilize the carboxylic acid functional group for amide coupling reactions, or explore the nitrogen atom of the piperidine ring for further derivatization, facilitating the creation of diverse compound libraries for high-throughput screening. Mechanism of Action: As a research chemical, this compound does not have a pre-defined mechanism of action. Its biological activity is entirely dependent on the specific research context and target of interest. Researchers are encouraged to investigate its properties and potential interactions with biological systems, such as GPCRs or enzymes, which are commonly modulated by compounds containing benzofuran and piperidine elements. Note: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Proper safety protocols should be followed when handling this compound in a laboratory setting.

Properties

IUPAC Name

1-[2-(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-2-3-14-13(10-22-15(14)8-11)9-16(19)18-6-4-12(5-7-18)17(20)21/h2-3,8,10,12H,4-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENSBLMFPJTGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with biological targets:

Comparison with Similar Compounds

1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid ()

  • Molecular Formula: C₁₄H₁₆ClNO₄ (MW: 297.73 g/mol).
  • Key Substituent: A 4-chlorophenoxy group attached to the acetyl moiety.
  • Comparison: The chlorophenoxy group introduces a polar, electron-withdrawing chlorine atom, enhancing electrophilic reactivity compared to the benzofuran system.

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid ()

  • Molecular Formula : C₁₁H₁₅N₃O₃ (MW: 237.26 g/mol).
  • Key Substituent : A methoxypyrimidinyl group.
  • The benzofuran in the target compound lacks these hydrogen-bond acceptors but may exhibit greater lipophilicity due to its methyl group and aromatic system .

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid ()

  • Molecular Formula : C₁₀H₁₂ClN₃O₂ (MW: 241.67 g/mol).
  • Key Substituent : A chloropyrimidine group.
  • Comparison :
    • The chlorine atom on pyrimidine increases electrophilicity, favoring nucleophilic substitution reactions.
    • The benzofuran’s methyl group may enhance metabolic stability compared to the reactive chlorine substituent .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Log S (Solubility) TPSA (Ų) Lipophilicity (LogP)
Target Compound (Benzofuran derivative) ~315.33* ~-3.5 (Estimated) ~80 ~2.8
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid 297.73 -2.9 75.3 2.1
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid 237.26 -1.8 85.7 1.2
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid 241.67 -2.1 78.3 1.6

*Estimated based on structural similarity.
Key Observations :

  • The methoxypyrimidine analog () has the lowest LogP, suggesting better solubility but reduced tissue penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid?

  • Methodology : The compound can be synthesized via a multi-step process:

Acetylation of Piperidine Core : React piperidine-4-carboxylic acid with acetic anhydride in the presence of pyridine as a catalyst under reflux conditions to form the acetylated intermediate .

Coupling with Benzofuran Moiety : Use a condensation reaction between the acetylated piperidine and 6-methyl-1-benzofuran-3-yl carbonyl chloride. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

  • Key Considerations : Optimize reaction time and temperature (e.g., 60–80°C) to minimize side reactions, such as over-acetylation or incomplete coupling .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of key functional groups (e.g., benzofuran methyl protons at δ 2.4 ppm, piperidine carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+^+ ~358.4 g/mol) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for similar piperidine-carboxylic acid derivatives?

  • Case Study : reports an 88% yield for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid using NaOH-mediated hydrolysis, while highlights challenges in optimizing yields for benzofuran-containing analogs.
  • Resolution Strategies :

Parameter Screening : Systematically vary reaction parameters (e.g., base strength, solvent polarity) to identify yield-limiting factors. For example, replacing NaOH with KOH may improve solubility of intermediates .

Side-Reaction Mitigation : Use scavengers (e.g., molecular sieves) to absorb byproducts like water or acetic acid during acetylation .

  • Data Interpretation : Compare reaction kinetics (via in-situ FTIR) to correlate yield discrepancies with reaction progress .

Q. How does the compound’s stereoelectronic profile influence its potential biological activity?

  • Structural Insights :

  • Piperidine Conformation : The chair conformation of the piperidine ring affects binding to biological targets (e.g., enzymes or receptors). Computational modeling (DFT or molecular docking) can predict preferred conformers .
  • Benzofuran Interactions : The 6-methyl group on benzofuran may enhance lipophilicity, impacting membrane permeability in cellular assays .
    • Experimental Validation :
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methyl with ethyl or halogens) and compare bioactivity in anti-inflammatory or antimicrobial assays .

Q. What are the critical safety considerations for handling this compound?

  • Hazard Mitigation :

  • Storage : Store at 2–8°C in a sealed, moisture-free container to prevent degradation .
  • Exposure Control : Use fume hoods and PPE (gloves, lab coats) during synthesis, as acylating agents and organic solvents pose inhalation risks .
    • First Aid : In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. Provide SDS documentation to medical personnel .

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